6-Methyl-1H-indazol-3-ol

描述

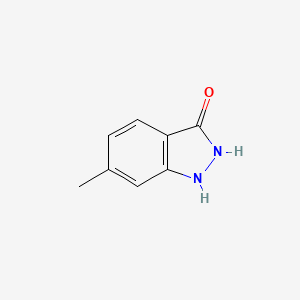

6-Methyl-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a hydroxyl group at the third position and a methyl group at the sixth position on the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-indazol-3-ol can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of o-haloaryl-N-tosylhydrazones . Additionally, iodine-mediated intramolecular aryl and sp3 C–H amination has been employed for the synthesis of indazole derivatives .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yields and minimal byproducts. Transition metal-catalyzed reactions are preferred due to their efficiency and scalability .

化学反应分析

Types of Reactions: 6-Methyl-1H-indazol-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products: The major products formed from these reactions include ketones, aldehydes, amines, and substituted indazole derivatives .

科学研究应用

Antitumor Activity

Recent studies have highlighted the antitumor potential of 6-Methyl-1H-indazol-3-ol derivatives. For instance, a study published in the International Journal of Molecular Sciences demonstrated that a derivative of this compound exhibited a promising inhibitory effect against the K562 leukemia cell line with an IC50 value of 5.15 µM. This compound showed selectivity for normal cells (HEK-293) with an IC50 of 33.2 µM, indicating a favorable safety profile compared to traditional chemotherapeutics like 5-fluorouracil (5-Fu) .

Other Biological Activities

Beyond its antitumor effects, this compound has been investigated for other biological activities:

- Antileishmanial Activity : Derivatives of 6-Methyl-1H-indazol have shown promise against Leishmania species, indicating potential applications in treating leishmaniasis .

Case Studies

Several case studies illustrate the diverse applications of this compound:

作用机制

The mechanism of action of 6-Methyl-1H-indazol-3-ol involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase δ, which plays a crucial role in respiratory diseases . The compound’s biological activities are attributed to its ability to modulate various signaling pathways and molecular targets .

相似化合物的比较

1H-indazole: Lacks the methyl and hydroxyl groups present in 6-Methyl-1H-indazol-3-ol.

2H-indazole: A tautomeric form of indazole with different chemical properties.

5-Methoxy-1H-indazol-3-ol: Contains a methoxy group instead of a methyl group at the sixth position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and hydroxyl groups enhances its reactivity and potential therapeutic applications compared to other indazole derivatives .

生物活性

6-Methyl-1H-indazol-3-ol is a compound that has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

This compound is characterized by its indazole structure, which is known for its diverse biological activities. The methyl group at the 6-position enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. In particular, a study highlighted its inhibitory effect on the K562 cell line, a model for chronic myeloid leukemia. The compound showed an IC50 value of 5.15 µM , indicating potent cytotoxicity against cancer cells while displaying a higher IC50 value of 33.2 µM for normal HEK-293 cells, suggesting selectivity towards cancerous cells .

The antitumor effects of this compound are attributed to several mechanisms:

- Induction of Apoptosis : The compound triggers apoptosis in K562 cells in a dose-dependent manner. Flow cytometry analysis revealed total apoptosis rates increasing from 9.64% to 37.72% with increasing concentrations .

- Cell Cycle Arrest : Treatment with this compound resulted in an increased population of cells in the G0/G1 phase, indicating cell cycle arrest. This was corroborated by a decrease in S phase cells .

- Protein Expression Modulation : The compound alters the expression levels of key proteins involved in apoptosis regulation, such as increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2 levels. Additionally, it upregulates p53 while reducing MDM2 expression, disrupting their interaction and promoting apoptosis .

Comparative Data on Biological Activity

The following table summarizes the biological activity data of this compound compared to other indazole derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | 5.15 | Induces apoptosis, cell cycle arrest |

| Indazole Derivative A | A549 | 0.88 | Inhibits proliferation |

| Indazole Derivative B | MCF7 | 10.5 | Modulates HDAC activity |

Case Studies

Several studies have explored the efficacy of this compound and related compounds:

- Antiproliferative Effects : A study reported that derivatives with similar structures exhibited varying degrees of antiproliferative activity across different cancer cell lines, emphasizing the importance of structural modifications for enhancing efficacy .

- Pharmacophore Modeling : Research utilizing pharmacophore modeling has identified critical features necessary for the activity of indazole derivatives, suggesting that modifications at specific positions can significantly influence their biological properties .

属性

IUPAC Name |

6-methyl-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJGLOJSIXFHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512873 | |

| Record name | 6-Methyl-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82722-05-2 | |

| Record name | 6-Methyl-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。